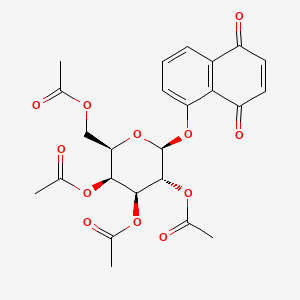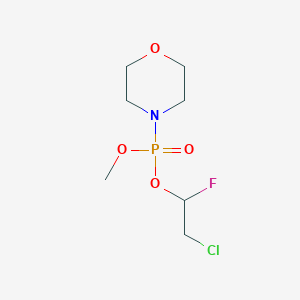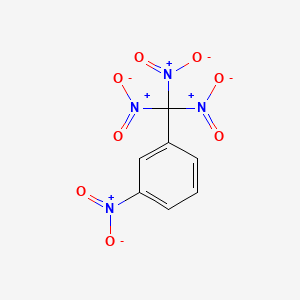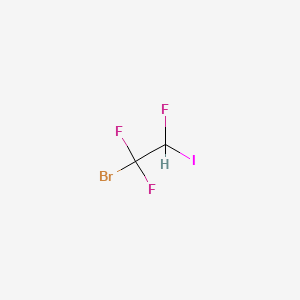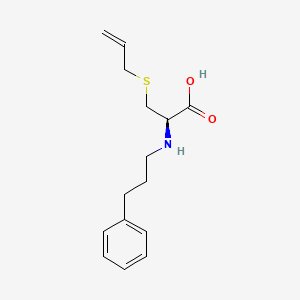
6-Methyl-1-phenylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-phenylhept-6-en-3-one is an organic compound with the molecular formula C14H18O. It is a ketone with a phenyl group attached to a heptene chain. This compound is known for its unique chemical structure, which includes a double bond and a phenyl ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylhept-6-en-3-one can be achieved through several methods. One common approach involves the reaction of 1-phenylhept-6-en-3-one with a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-phenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring and the double bond in the heptene chain can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenylheptene derivatives.
Applications De Recherche Scientifique
6-Methyl-1-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and double bond also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylhept-6-en-3-one: A closely related compound with a similar structure but without the methyl group.
3-Butenyl phenylethyl ketone: Another related compound with a different alkyl chain length.
7-Phenyl-1-hepten-5-one: A compound with a different position of the double bond and phenyl group.
Uniqueness
6-Methyl-1-phenylhept-6-en-3-one is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
72128-68-8 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
6-methyl-1-phenylhept-6-en-3-one |
InChI |
InChI=1S/C14H18O/c1-12(2)8-10-14(15)11-9-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
Clé InChI |
ZBESFZYUVBZOSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


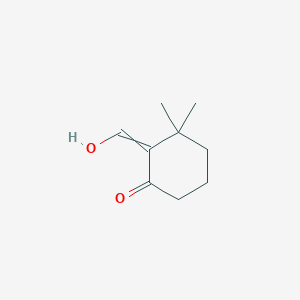

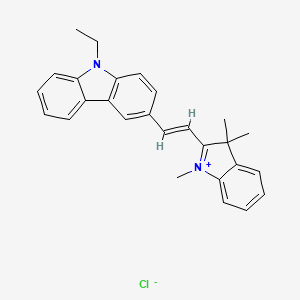

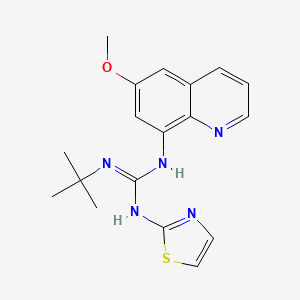


silane](/img/structure/B14472747.png)
